molecular formula C10H13NO B3281886 1-(Phenoxymethyl)cyclopropan-1-amine CAS No. 742051-91-8

1-(Phenoxymethyl)cyclopropan-1-amine

Cat. No.: B3281886
CAS No.: 742051-91-8
M. Wt: 163.22 g/mol
InChI Key: DSEKLEWAEDYRCM-UHFFFAOYSA-N
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Description

1-(Phenoxymethyl)cyclopropan-1-amine is a cyclopropane-based compound that contains an amine group and a phenoxymethyl group. This compound is primarily used in scientific research for its potential therapeutic properties and industrial applications. Its unique structure and properties make it a subject of interest for various fields of study.

Preparation Methods

The synthesis of 1-(Phenoxymethyl)cyclopropan-1-amine can be achieved through several methods:

    Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.

    Intramolecular Cyclization: This method involves the intramolecular cyclization of γ-substituted amino acid derivatives.

    Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes under the action of diazo compounds, ylides, and carbene intermediates.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(Phenoxymethyl)cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions can occur, where the phenoxymethyl group or the amine group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Phenoxymethyl)cyclopropan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 1-(Phenoxymethyl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-(Phenoxymethyl)cyclopropan-1-amine can be compared with other similar compounds, such as:

    Cyclopropanamine: Similar in structure but lacks the phenoxymethyl group.

    Phenoxymethyl derivatives: Compounds that contain the phenoxymethyl group but differ in other structural aspects.

The uniqueness of this compound lies in its combination of the cyclopropane ring and the phenoxymethyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(phenoxymethyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c11-10(6-7-10)8-12-9-4-2-1-3-5-9/h1-5H,6-8,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEKLEWAEDYRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(COC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101289060
Record name Cyclopropanamine, 1-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

742051-91-8
Record name Cyclopropanamine, 1-(phenoxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=742051-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropanamine, 1-(phenoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101289060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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